molecular formula C14H14N2O3S B13771528 N'-(benzenesulfonyl)-N-methylbenzohydrazide CAS No. 6962-59-0

N'-(benzenesulfonyl)-N-methylbenzohydrazide

Cat. No.: B13771528
CAS No.: 6962-59-0
M. Wt: 290.34 g/mol
InChI Key: FZPZYQKVWCASCG-UHFFFAOYSA-N
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Description

N’-(benzenesulfonyl)-N-methylbenzohydrazide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a methylbenzohydrazide moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-methylbenzohydrazide typically involves the reaction of benzenesulfonyl chloride with N-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of N’-(benzenesulfonyl)-N-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(benzenesulfonyl)-N-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and proteins.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-methylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-N-methylbenzohydrazide is unique due to its specific combination of benzenesulfonyl and methylbenzohydrazide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

6962-59-0

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-methylbenzohydrazide

InChI

InChI=1S/C14H14N2O3S/c1-16(14(17)12-8-4-2-5-9-12)15-20(18,19)13-10-6-3-7-11-13/h2-11,15H,1H3

InChI Key

FZPZYQKVWCASCG-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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